Herbicidal Selectivity in Soybean vs. 2-Aryl Analogs
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one was identified as a selective post-emergent herbicide effective against both grasses and broadleaf weeds in soybean fields, a characteristic explicitly described as 'much-desired and comparatively rare' within the 2-aryl benzoxazinone class [1]. The patent explicitly distinguishes this compound from numerous 2-aryl substituted analogs—including 2-(3,4-dichlorophenyl), 2-(m-nitrophenyl), 2-(p-nitrophenyl), and 2-(1-naphthyl) derivatives—which were found to be 'practically non-toxic to ordinary plants' and therefore devoid of herbicidal utility [1]. The 2-thienyl compound was included in a small group of only nine compounds across the entire series that demonstrated commercially relevant selective herbicidal activity [1].
| Evidence Dimension | Selective post-emergent herbicidal activity |
|---|---|
| Target Compound Data | Active against both grasses and broadleaf weeds in soybean fields |
| Comparator Or Baseline | 2-(3,4-dichlorophenyl)-, 2-(m-nitrophenyl)-, 2-(p-nitrophenyl)-, 2-(1-naphthyl)-, and 2-(3,5-dimethylphenyl)-4H-3,1-benzoxazin-4-ones: 'practically non-toxic to ordinary plants' |
| Quantified Difference | Qualitative binary: Target compound = herbicidally active; Comparators = inactive (non-toxic to plants) |
| Conditions | Post-emergent application in soybean field trials |
Why This Matters
For agrochemical researchers and procurement specialists, this selectivity profile establishes the 2-thienyl derivative as one of the few benzoxazinones with demonstrated field-relevant herbicidal activity, distinguishing it from the majority of structurally similar but inactive 2-aryl analogs.
- [1] US Patent 3970652: Selectively herbicidal 2-substituted-4H-3,1-benzoxazin-4-ones. Krapcho, J., assigned to E.R. Squibb & Sons, Inc., 1976. View Source
